Masitinib mesylate

Übersicht

Beschreibung

Masitinib mesylate is a tyrosine kinase inhibitor primarily used in the treatment of mast cell tumors in animals, particularly dogs. It has also been studied for various human conditions, including melanoma, multiple myeloma, gastrointestinal cancer, pancreatic cancer, Alzheimer disease, multiple sclerosis, rheumatoid arthritis, mastocytosis, amyotrophic lateral sclerosis, and COVID-19 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Masitinib mesylate is synthesized through a multi-step process involving the formation of a phenylaminothiazole core. The synthesis typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is formed by reacting a substituted aniline with a thioamide under acidic conditions.

Coupling Reaction: The thiazole derivative is then coupled with a substituted benzamide through a nucleophilic substitution reaction.

Methylation: The final step involves the methylation of the piperazine ring to form masitinib.

Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for high yield and purity, with stringent control over reaction conditions and purification steps to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Masitinib mesylate undergoes various chemical reactions, including:

Oxidation: Masitinib can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert masitinib to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can modify the aromatic rings of masitinib.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium hydride and potassium carbonate are employed in substitution reactions.

Major Products:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Oncology

Masitinib mesylate has been extensively studied in various cancers, demonstrating potential as both a monotherapy and a combination treatment. Key findings include:

- Canine Mammary Tumors : A study assessed the antiproliferative effects of masitinib on canine mammary tumor cells (CMT-U27 and CMT-U309). Results indicated that masitinib significantly inhibited cell proliferation, induced apoptosis, and altered cell cycle distribution. The treatment decreased levels of vascular endothelial growth factor (VEGF) and Ki-67 proliferation indices, suggesting its potential as a therapeutic agent for mammary cancer in dogs .

- Chemosensitization : Research has shown that masitinib can enhance the efficacy of standard chemotherapy agents in canine tumor cell lines, indicating its role as a chemosensitizer .

- Human Cancer Trials : Masitinib has been evaluated in clinical trials for various solid tumors, showing potential benefits when combined with other therapies. A notable Phase 1 study demonstrated its safety and tolerability in advanced cancer patients .

Neurology

Masitinib's neuroprotective properties have garnered attention, particularly in neurodegenerative diseases:

- Amyotrophic Lateral Sclerosis : Clinical trials have explored masitinib as an adjunct therapy to riluzole for treating amyotrophic lateral sclerosis (ALS). Results indicated that it could slow the progression of motor decline in certain patient subsets . A Phase 3 trial is ongoing to further assess its efficacy.

- Alzheimer's Disease : Masitinib is under investigation for its potential to modulate neuroinflammatory processes associated with Alzheimer's disease, leveraging its action on mast cells and microglia .

Inflammatory Diseases

Masitinib has shown promise in treating chronic inflammatory disorders due to its ability to modulate mast cell activity:

- Severe Asthma : The compound is being studied for its effects on severe asthma by targeting mast cells involved in the inflammatory response .

- Mastocytosis : Masitinib is being developed for systemic mastocytosis, where mast cell proliferation leads to various symptoms due to excessive mediator release .

Table 1: Summary of Key Studies Involving this compound

| Study | Condition | Findings |

|---|---|---|

| Trias et al., 2017 | ALS (SOD1G93A rats) | Reduced NMJ denervation by 35%, improved motor function compared to controls. |

| Trias et al., 2018 | ALS (SOD1G93A rats) | Prevented infiltration of mast cells and neutrophils; reduced axonal pathology. |

| Mora et al., 2021 | ALS (Phase 2 trial) | Extended survival by two years in mild symptom patients; ongoing Phase 3 study initiated. |

| Thamm et al., 2012 | Canine tumors | Demonstrated chemosensitization effects with standard chemotherapy agents. |

Wirkmechanismus

Masitinib mesylate exerts its effects by inhibiting tyrosine kinases, which are enzymes responsible for the activation of many proteins through signal transduction cascades. Specifically, masitinib targets the receptor tyrosine kinase c-Kit, which is overexpressed or mutated in several types of cancer. It also inhibits other kinases, including platelet-derived growth factor receptor, lymphocyte-specific protein tyrosine kinase, focal adhesion kinase, fibroblast growth factor receptor 3, and colony-stimulating factor 1 receptor. By inhibiting these kinases, masitinib disrupts cellular signaling pathways involved in cell proliferation, survival, and migration .

Vergleich Mit ähnlichen Verbindungen

Imatinib: Another tyrosine kinase inhibitor used to treat chronic myeloid leukemia and gastrointestinal stromal tumors.

Sunitinib: Used to treat renal cell carcinoma and gastrointestinal stromal tumors.

Dasatinib: Used for chronic myeloid leukemia and acute lymphoblastic leukemia.

Comparison:

Selectivity: Masitinib is highly selective for c-Kit and other specific kinases, which may result in fewer off-target effects compared to other tyrosine kinase inhibitors.

Safety Profile: Masitinib has shown a better safety profile in preclinical studies, with lower cardiotoxicity and genotoxicity compared to other inhibitors like imatinib.

Efficacy: Masitinib has demonstrated potent inhibition of both wild-type and mutant forms of c-Kit, making it effective against a broader range of cancers

Masitinib mesylate stands out due to its selectivity, safety profile, and broad range of applications in scientific research and medicine.

Biologische Aktivität

Masitinib mesylate is a selective tyrosine kinase inhibitor predominantly targeting the c-KIT receptor, which plays a significant role in various malignancies, including mast cell tumors and gastrointestinal stromal tumors (GISTs). This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in different cancers, and safety profiles based on diverse research findings.

Masitinib inhibits the activity of several receptor tyrosine kinases (RTKs), including:

- c-KIT : Involved in cell proliferation and survival.

- Platelet-Derived Growth Factor Receptors (PDGFR) : Modulates cellular functions in various cancers.

- Lyn Kinase : Affects mast cell signaling pathways.

The selectivity of masitinib for these targets is crucial, as it minimizes off-target effects compared to other tyrosine kinase inhibitors like imatinib. Studies show that masitinib has a half-maximal inhibitory concentration (IC50) of approximately 200 nM for c-KIT, demonstrating its potent activity against both wild-type and mutated forms of the receptor .

1. Canine Mast Cell Tumors

Research has demonstrated that masitinib exhibits significant antiproliferative effects on canine mammary tumors (CMTs). In vitro studies using CMT-U27 and CMT-U309 cell lines revealed:

- Inhibition of Proliferation : Masitinib reduced cell viability in a concentration-dependent manner, with maximal effects at an IC50 around 8 µM.

- Induction of Apoptosis : Flow cytometric analysis indicated a substantial increase in apoptotic cells after treatment, with rates reaching 66.70% in CMT-U27 cells compared to control .

- Cell Cycle Arrest : Masitinib treatment resulted in a significant accumulation of cells in the G0/G1 phase, indicating a blockade of the cell cycle progression from G1 to S phase .

2. Gastrointestinal Stromal Tumors (GISTs)

In clinical trials assessing masitinib's efficacy for imatinib-resistant GISTs, it was administered at a dose of 12 mg/kg/day. Results indicated that while masitinib showed some efficacy, it was not universally effective across all patient populations, highlighting the need for further investigation into patient selection and combination therapies .

Safety Profile

This compound has been evaluated for safety in both canine and feline populations. A study involving healthy cats found that:

- Tolerability : Cats tolerated masitinib well with no clinically relevant adverse effects observed during administration at doses up to 50 mg daily .

- Adverse Effects : Mild side effects were noted but were manageable, suggesting a favorable safety profile compared to other chemotherapeutics.

Case Study 1: Canine Mast Cell Tumors

A clinical case involving a dog diagnosed with advanced mast cell tumors exhibited marked improvement following treatment with masitinib. The dog showed reduced tumor size and improved quality of life post-treatment, underscoring masitinib's potential as an effective therapeutic option .

Case Study 2: Feline Patients

In another case study involving felines with mast cell disease treated with masitinib, results indicated stabilization of disease progression without significant toxicity, reinforcing its utility in veterinary oncology .

Eigenschaften

IUPAC Name |

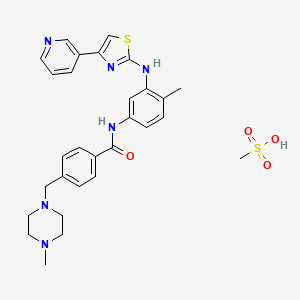

methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N6OS.CH4O3S/c1-20-5-10-24(16-25(20)31-28-32-26(19-36-28)23-4-3-11-29-17-23)30-27(35)22-8-6-21(7-9-22)18-34-14-12-33(2)13-15-34;1-5(2,3)4/h3-11,16-17,19H,12-15,18H2,1-2H3,(H,30,35)(H,31,32);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCWBWKVIZGWEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34N6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146747 | |

| Record name | Masitinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048007-93-7 | |

| Record name | Masitinib mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048007937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Masitinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]-N-[4-methyl-3-{[4-pyridin-3-yl)-1,3-thiazol-2-yl]amino]phenyl]-benzamide methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MASITINIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK89EG3A18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.